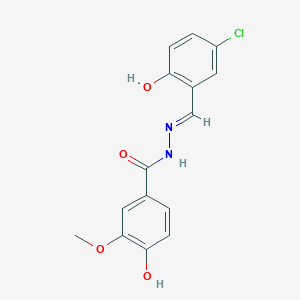![molecular formula C24H36N2O4 B6008965 2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6008965.png)
2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound known for its unique structure and diverse applications. This compound features a cyclohexane ring with multiple functional groups, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the acylation of dimedone with acetic anhydride, followed by further modifications . The stability of the N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group to both acidic and basic conditions allows for its incorporation into various synthetic methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis procedures, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and various acids and bases . The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)aspartic acid
- N-Fmoc-N’-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-D-lysine
- Na-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Ne-allyloxycarbonyl-L-lysine
Uniqueness
What sets 2-[6-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-1,6-bis(methylamino)hexylidene]-5,5-dimethylcyclohexane-1,3-dione apart from similar compounds is its unique combination of functional groups and its stability under various conditions. This makes it particularly versatile for use in different scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[C-[5-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-5-methyliminopentyl]-N-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4/c1-23(2)11-17(27)21(18(28)12-23)15(25-5)9-7-8-10-16(26-6)22-19(29)13-24(3,4)14-20(22)30/h27,29H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMDCHUYPAVLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NC)CCCCC(=NC)C2=C(CC(CC2=O)(C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B6008897.png)
![3-({4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6008904.png)

![2-[(6-bromo-2-cyclopropyl-4-quinolinyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6008918.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6008924.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6008943.png)
![methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B6008953.png)
![[2-Bromo-6-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B6008954.png)
![4-methyl-5-[2-(3-propoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6008955.png)
![N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B6008959.png)
![5-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6008974.png)
![(3,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone](/img/structure/B6008979.png)
![2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B6008987.png)
